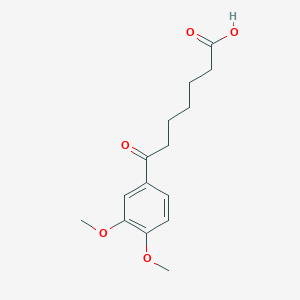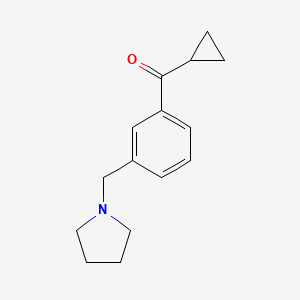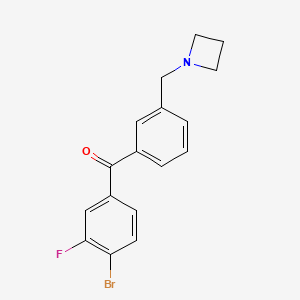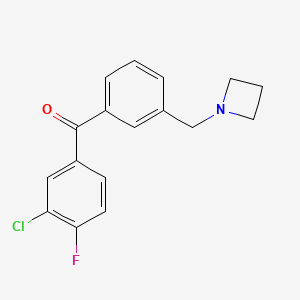
7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . Another method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of related compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, undergo catalytic protodeboronation . 3,4-Dimethoxyphenylacetic acid, an aromatic acid, has the ability to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity : One compound, a derivative of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, shows moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential applications in cancer research (Nurieva et al., 2015).
Asymmetric Hydrogenation Studies : The compound has been involved in studies related to asymmetric hydrogenation, contributing to advancements in chemical synthesis (O'reilly et al., 1990).
Electrochemical and Spectroelectrochemical Properties : Research on phthalocyanines substituted with this compound has provided insights into electrochemical properties, with applications in materials science (Güreli Feridun et al., 2019).
Antioxidant Properties : New triazole derivatives containing 3,4-dimethoxyphenyl groups, related to this compound, have been synthesized and evaluated for their antioxidant activities (Dovbnya et al., 2022).
Natural Product Synthesis : It has been used in the synthesis of natural isocoumarin, contributing to the field of natural product chemistry (Qadeer et al., 2007).
Biological Activity : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities, indicating their potential in agricultural and pest control applications (Liu et al., 2004).
Seizure Protection Studies : A study on 2-amino-7-phosphonoheptanoic acid, a related compound, has explored its anticonvulsant activity, contributing to neurological research (Czuczwar et al., 1982).
Fungal Metabolism Research : The metabolism of 3,4-dimethoxycinnamic acid, a related compound, by the white rot fungus has been studied, providing insights into fungal biochemistry and potential environmental applications (Enoki et al., 1981).
Safety And Hazards
The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and further processing of solid materials may result in the formation of combustible dusts .
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFOBMKXZSCXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645474 |
Source


|
| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
32435-16-8 |
Source


|
| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)






